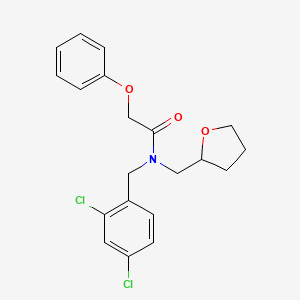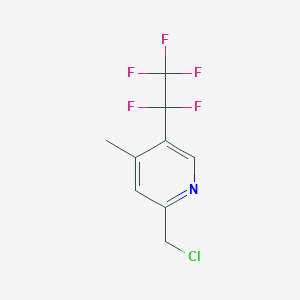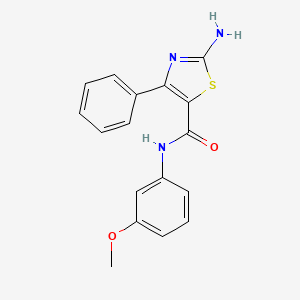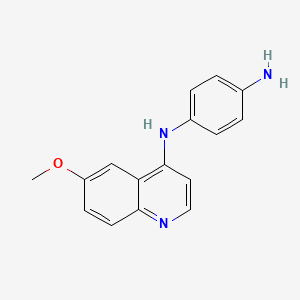
N-(2,4-dichlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorobenzyl group, a phenoxy group, and a tetrahydrofuran-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the dichlorobenzyl intermediate: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile to form the dichlorobenzyl intermediate.
Introduction of the phenoxy group: The dichlorobenzyl intermediate is then reacted with phenol in the presence of a base to introduce the phenoxy group.
Formation of the tetrahydrofuran-2-ylmethyl intermediate: This step involves the reaction of tetrahydrofuran with a suitable reagent to form the tetrahydrofuran-2-ylmethyl intermediate.
Final coupling reaction: The dichlorobenzyl-phenoxy intermediate is then coupled with the tetrahydrofuran-2-ylmethyl intermediate under appropriate reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorobenzyl)-2-phenoxyacetamide: Lacks the tetrahydrofuran-2-ylmethyl group.
N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide: Lacks the phenoxy group.
2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide: Lacks the dichlorobenzyl group.
Uniqueness
N-(2,4-dichlorobenzyl)-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to the presence of all three functional groups (dichlorobenzyl, phenoxy, and tetrahydrofuran-2-ylmethyl) in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H21Cl2NO3 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-N-(oxolan-2-ylmethyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C20H21Cl2NO3/c21-16-9-8-15(19(22)11-16)12-23(13-18-7-4-10-25-18)20(24)14-26-17-5-2-1-3-6-17/h1-3,5-6,8-9,11,18H,4,7,10,12-14H2 |
InChI Key |
ONNDXSWYWQLQTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN(CC2=C(C=C(C=C2)Cl)Cl)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[1-[2-(Phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12112287.png)
![2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12112295.png)

![2-Azaspiro[4.5]decan-8-ylmethanol](/img/structure/B12112309.png)


![5-Thiazolecarboxylic acid, 4-methyl-2-[[(3,4,5-trimethoxyphenyl)methyl]amino]-](/img/structure/B12112313.png)
![2-[[2-(2-Formamidohexanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12112318.png)

![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B12112325.png)

![methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12112333.png)

